molecular formula C10H9FN2O2 B14521435 N-Carbamoyl-3-(2-fluorophenyl)prop-2-enamide CAS No. 62879-64-5

N-Carbamoyl-3-(2-fluorophenyl)prop-2-enamide

Cat. No.: B14521435
CAS No.: 62879-64-5
M. Wt: 208.19 g/mol
InChI Key: NQXRIPJOVAHFLD-UHFFFAOYSA-N
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Description

N-Carbamoyl-3-(2-fluorophenyl)prop-2-enamide is a chemical compound that belongs to the class of cinnamamide derivatives It is characterized by the presence of a carbamoyl group attached to a 3-(2-fluorophenyl)prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-3-(2-fluorophenyl)prop-2-enamide typically involves the reaction of 2-fluorobenzaldehyde with malononitrile to form 2-fluorocinnamic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with urea to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-3-(2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Carbamoyl-3-(2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of the NF-κB pathway, which plays a crucial role in inflammation and immune responses . The compound may also interact with other cellular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide
  • N-(2,6-dibromophenyl)-3-phenylprop-2-enamide
  • N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide

Uniqueness

N-Carbamoyl-3-(2-fluorophenyl)prop-2-enamide is unique due to the presence of the carbamoyl group and the specific substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

62879-64-5

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

N-carbamoyl-3-(2-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C10H9FN2O2/c11-8-4-2-1-3-7(8)5-6-9(14)13-10(12)15/h1-6H,(H3,12,13,14,15)

InChI Key

NQXRIPJOVAHFLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC(=O)N)F

Origin of Product

United States

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